Kigamicin A

Description

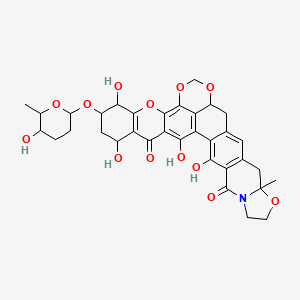

discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition; structure in first source

Properties

Molecular Formula |

C34H35NO13 |

|---|---|

Molecular Weight |

665.6 g/mol |

IUPAC Name |

2,6,9,30-tetrahydroxy-8-(5-hydroxy-6-methyloxan-2-yl)oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |

InChI |

InChI=1S/C34H35NO13/c1-12-15(36)3-4-19(46-12)47-18-9-16(37)22-28(40)25-29(41)24-20-13(7-14-10-34(2)35(5-6-45-34)33(42)21(14)27(20)39)8-17-23(24)31(44-11-43-17)32(25)48-30(22)26(18)38/h7,12,15-19,26,36-39,41H,3-6,8-11H2,1-2H3 |

InChI Key |

SERZVTAEVZZGKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)O |

Synonyms |

kigamicin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Kigamicin A from Amycolatopsis sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kigamicins are a family of novel antibiotics, designated A, B, C, D, and E, that were first isolated from the culture broth of Amycolatopsis sp. ML630-mF1.[1][2] Subsequent taxonomic studies identified the producing organism as a new species, Amycolatopsis regifaucium. The kigamicins garnered significant interest due to their potent and selective cytotoxic activity against human pancreatic cancer cells (PANC-1) under conditions of nutrient starvation, a phenomenon characteristic of the tumor microenvironment.[1][2] This unique "anti-austerity" mechanism of action positions the kigamicins, particularly Kigamicin D, as promising candidates for the development of new cancer therapies that target the metabolic adaptations of tumor cells.[3][4]

Experimental Protocols

Fermentation of Amycolatopsis sp. ML630-mF1

The production of kigamicins was achieved through submerged fermentation of Amycolatopsis sp. ML630-mF1.

-

Producing Organism: Amycolatopsis sp. ML630-mF1

-

Fermentation Medium: While the exact composition is proprietary, typical media for actinomycete fermentation include a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, tryptone), and mineral salts.

-

Culture Conditions: The strain was cultured under aerobic conditions in shake flasks at 30°C.

-

Production Time: Fermentation was carried out for a sufficient duration to allow for the accumulation of the kigamicins in the culture broth.

Isolation and Purification of Kigamicins

The kigamicins were isolated from the culture broth through a multi-step extraction and chromatographic process.

-

Extraction: The culture broth was extracted with a solvent to separate the kigamicins from the aqueous phase.

-

Chromatography: The crude extract was then subjected to a series of chromatographic separations to isolate the individual kigamicin congeners (A-E). This typically involves techniques such as column chromatography and preparative high-pressure liquid chromatography (HPLC).

Structure Elucidation

The chemical structures of the kigamicins were determined using a combination of spectroscopic techniques.[5]

-

Spectroscopic Analyses: Various Nuclear Magnetic Resonance (NMR) measurements were employed to determine the complex polycyclic structure.

-

Aglycone Structure: The kigamicins possess a unique aglycone with a fused octacyclic ring system, which includes seven six-membered rings and one oxazolidine ring.[5]

-

Sugar Moieties: This aglycone is linked to a sugar chain composed of one to four deoxysugars, which have been identified as amicetose and oleandrose.[5]

-

Absolute Configuration: The stereochemistry of Kigamicins A, C, and D was confirmed through X-ray crystallographic analysis and degradation studies.[6]

Cytotoxicity Assay under Nutrient Starvation

The selective cytotoxicity of the kigamicins was evaluated using a cell-based assay that mimics the nutrient-deprived conditions of a tumor.

-

Cell Line: PANC-1 human pancreatic cancer cells.

-

Culture Conditions:

-

Nutrient-Rich Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and other essential nutrients.

-

Nutrient-Deprived Medium: A basal medium lacking key nutrients such as glucose and amino acids.

-

-

Assay Procedure:

-

PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight.

-

The medium was then replaced with either nutrient-rich or nutrient-deprived medium containing serial dilutions of the kigamicins.

-

Cells were incubated for a defined period (e.g., 48 hours).

-

Cell viability was assessed using a standard method, such as the MTT or a Cell Counting Kit-8 assay.[7]

-

-

Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each compound under both conditions.

Antimicrobial Activity Assay

The antimicrobial activity of the kigamicins was determined using standard microdilution methods.

-

Test Organisms: A panel of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

-

Assay Procedure:

-

Serial dilutions of the kigamicins were prepared in a suitable broth medium in 96-well plates.

-

Each well was inoculated with a standardized suspension of the test organism.

-

The plates were incubated under appropriate conditions for bacterial growth.

-

-

Endpoint: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible growth, was determined.

Analysis of Akt Phosphorylation

The effect of Kigamicin D on the Akt signaling pathway was investigated by monitoring the phosphorylation status of the Akt protein.

-

Cell Treatment: PANC-1 cells were cultured under nutrient-starved conditions in the presence or absence of Kigamicin D.

-

Protein Extraction: After treatment, cells were lysed to extract total cellular proteins.

-

Western Blotting:

-

Protein extracts were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies specific for the phosphorylated forms of Akt (e.g., phospho-Akt Ser473) and total Akt.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.

-

The protein bands were visualized using a chemiluminescent substrate.

-

-

Analysis: The level of phosphorylated Akt was normalized to the total Akt level to determine the effect of Kigamicin D on Akt activation.

Data Presentation

In Vitro Cytotoxicity of Kigamicins

Kigamicins A, B, C, and D demonstrated a significantly more potent cytotoxic effect on PANC-1 cells under nutrient-starved conditions compared to nutrient-rich conditions, with concentrations being 100 times lower to achieve similar inhibition.[2]

| Compound | Cell Line | Condition | IC50 |

| Kigamicin D | Various mouse tumor cell lines | Normal | ~1 µg/mL[2] |

Further specific IC50 values for Kigamicin A under both nutrient-rich and starved conditions are not publicly available in the reviewed literature.

Antimicrobial Activity of Kigamicins

The kigamicins exhibit activity against Gram-positive bacteria, including MRSA.[2]

| Compound | Organism | MIC |

| Kigamicins | Gram-positive bacteria | Data not specified |

| Kigamicins | MRSA | Data not specified |

Specific MIC values for the individual kigamicins against a panel of bacteria are not detailed in the primary discovery papers.

Visualizations

Experimental Workflow for Kigamicin Discovery and Characterization

Caption: Workflow from microbial culture to biological profiling of kigamicins.

Signaling Pathway of Kigamicin D's Anti-Austerity Effect

Caption: Kigamicin D inhibits nutrient starvation-induced Akt activation.

Conclusion

The discovery of this compound and its congeners from Amycolatopsis sp. has introduced a novel class of antitumor agents with a unique mechanism of action. Their ability to selectively target cancer cells under nutrient-deprived conditions, a hallmark of the tumor microenvironment, by inhibiting the pro-survival Akt signaling pathway, makes them compelling candidates for further preclinical and clinical development. This guide provides a foundational understanding of the key experimental procedures and findings related to the kigamicins, offering a valuable resource for researchers aiming to build upon this important discovery.

References

- 1. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dojindo.com [dojindo.com]

Kigamicin A: A Targeted Approach to Eradicating Nutrient-Starved Tumors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Solid tumors are often characterized by a harsh microenvironment with limited nutrient and oxygen availability due to inadequate vascularization. To survive and proliferate under these austere conditions, cancer cells activate specific signaling pathways, a phenomenon termed "austerity." The "anti-austerity" strategy is an emerging and promising approach in cancer therapy that aims to identify compounds that selectively kill cancer cells under nutrient deprivation while sparing healthy cells in nutrient-rich environments. Kigamicin A, and its more extensively studied analogue Kigamicin D, have been identified as potent anti-austerity agents with significant preclinical activity, particularly against pancreatic cancer. This technical guide provides a comprehensive overview of the core findings related to Kigamicin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Anti-Austerity Concept

The tumor microenvironment is often characterized by hypoxia and nutrient deprivation due to rapid and disorganized angiogenesis.[1][2][3] Cancer cells, particularly aggressive types like pancreatic ductal adenocarcinoma (PDAC), have developed remarkable tolerance to these harsh conditions, a trait referred to as "austerity".[4] This adaptation allows them to survive and even thrive where normal cells would perish. The anti-austerity approach is a novel cancer therapeutic strategy focused on identifying agents that specifically target and eliminate these stress-tolerant cancer cells.[2][5] This strategy offers the potential for high therapeutic efficacy with reduced systemic toxicity, as the compounds are designed to be cytotoxic primarily within the nutrient-deprived tumor microenvironment.[2]

Kigamicins A, B, C, D, and E are a family of novel antibiotics discovered from the culture broth of the actinomycete Amycolatopsis sp.[6] Notably, Kigamicin D has demonstrated potent and selective cytotoxicity against pancreatic cancer cells under nutrient-starved conditions, making it a lead compound in the exploration of the anti-austerity strategy.[2][6]

Quantitative Data on the Efficacy of Kigamicin D

The preferential cytotoxicity of Kigamicin D under nutrient-deprived conditions has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects in nutrient-rich versus nutrient-poor environments.

Table 1: In Vitro Cytotoxicity of Kigamicin D against PANC-1 Human Pancreatic Cancer Cells

| Condition | Drug Concentration | % Cell Viability | Reference |

| Nutrient-Rich Medium (DMEM) | 1 µg/mL | ~100% | [2] |

| Nutrient-Deprived Medium (NDM) | 1 µg/mL | ~0% | [2] |

| Nutrient-Rich Medium (DMEM) | 0.1 µg/mL | ~100% | [2] |

| Nutrient-Deprived Medium (NDM) | 0.1 µg/mL | ~20% | [2] |

Table 2: IC50 Values of Kigamicin D against Various Mouse Tumor Cell Lines (in standard culture conditions)

| Cell Line | Tumor Type | IC50 (µg/mL) | Reference |

| P388 | Leukemia | ~1 | [6] |

| L1210 | Leukemia | ~1 | [6] |

| B16 | Melanoma | ~1 | [6] |

| Colon26 | Colon Carcinoma | ~1 | [6] |

| Lewis Lung | Lung Carcinoma | ~1 | [6] |

Table 3: In Vivo Antitumor Efficacy of Kigamicin D in a PANC-1 Xenograft Model

| Treatment Group | Administration Route | Dosage | Tumor Growth Inhibition (%) | Reference |

| Kigamicin D | Subcutaneous | 10 mg/kg/day | ~80% | [2] |

| Kigamicin D | Oral | 100 mg/kg/day | ~70% | [2] |

| Control | - | - | 0% | [2] |

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The primary mechanism through which Kigamicin D exerts its anti-austerity effect is by inhibiting the activation of the Protein Kinase B (Akt) signaling pathway, a critical survival pathway for cancer cells under metabolic stress.[2][7][8]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Kigamicin D in the context of the PI3K/Akt/mTOR signaling pathway under nutrient-deprived conditions.

Caption: this compound/D inhibits the phosphorylation and activation of Akt, a key pro-survival kinase, leading to apoptosis in nutrient-starved cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Kigamicin D.

Screening of Actinomycetes for Anti-Austerity Compounds

This protocol outlines the initial screening process that led to the discovery of the Kigamicins.[2]

Experimental Workflow Diagram

Caption: A high-throughput screening workflow to identify anti-austerity compounds from actinomycete cultures.

Protocol:

-

Isolation and Culture of Actinomycetes: Soil samples are collected and actinomycetes are isolated using standard microbiological techniques.[9][10][11][12] Pure isolates are cultured in a suitable liquid medium for several days to allow for the production of secondary metabolites.[2][12]

-

Preparation of Culture Extracts: The culture broth is centrifuged to remove the mycelia, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and redissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[2][12]

-

Cell Culture: PANC-1 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5][13][14]

-

Cell Viability Assay:

-

PANC-1 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[15]

-

The medium is then replaced with either fresh nutrient-rich DMEM or nutrient-deprived medium (NDM).[15]

-

The prepared actinomycete extracts are added to the wells at various concentrations.

-

After a 24-48 hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

-

Hit Identification: Extracts that show significant cytotoxicity in NDM but little to no cytotoxicity in DMEM are selected as "hits" for further investigation. The active compounds are then isolated and purified from these hit extracts.[2]

Western Blot Analysis of Akt Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of Akt at Serine 473, a key indicator of its activation.[2][15][16][17][18][19][20][21]

Protocol:

-

Cell Treatment and Lysis:

-

PANC-1 cells are seeded in 6-well plates and grown to 70-80% confluency.

-

The cells are then cultured in NDM for a specified period (e.g., 8 hours) in the presence or absence of Kigamicin D at various concentrations.[2]

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15][22]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology, Cat# 9271).[17][20]

-

The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is subsequently stripped and re-probed with an antibody for total Akt to confirm equal protein loading.[17][20]

-

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in nude mice to evaluate the in vivo efficacy of Kigamicin D.[2][17][23][24][25][26][27]

Protocol:

-

Animal Model: Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old, are used for the study.

-

Tumor Cell Implantation: PANC-1 cells (5 x 10^6 cells in 100 µL of PBS or a mixture with Matrigel) are injected subcutaneously into the flank of each mouse.[23]

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) by measuring the length and width of the tumor with calipers and calculated using the formula: (length x width^2) / 2.

-

Drug Administration: Once the tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups. Kigamicin D is administered via the desired route (e.g., subcutaneous or oral) at the specified dosage and schedule.[2] The control group receives the vehicle alone.

-

Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.

Dorsal Air Sac Angiogenesis Assay

This in vivo assay is used to assess the effect of Kigamicin D on tumor-induced angiogenesis.[16][18][23][28]

Protocol:

-

Chamber Implantation: A sterile chamber containing PANC-1 cells is implanted into a surgically created dorsal air sac in mice.[16][28]

-

Drug Treatment: The mice are treated with Kigamicin D or a vehicle control for a specified period.

-

Angiogenesis Assessment: After the treatment period, the area of neovascularization around the chamber is quantified. This can be done by measuring the area of new blood vessel growth or by quantifying the amount of hemoglobin in the tissue.[28]

Conclusion and Future Directions

This compound and its analogues represent a promising new class of anti-cancer agents that exploit the metabolic vulnerability of nutrient-starved tumors. The "anti-austerity" strategy holds significant potential for the development of targeted therapies with improved efficacy and reduced side effects. The data presented in this guide highlight the potent and selective activity of Kigamicin D against pancreatic cancer cells, primarily through the inhibition of the PI3K/Akt survival pathway.

Future research should focus on:

-

Elucidating the broader signaling network: While the inhibition of Akt is a key event, further investigation into the upstream and downstream effectors in the PI3K/Akt/mTOR pathway and other related pathways will provide a more complete understanding of Kigamicin's mechanism of action.[7][8][29][30][31]

-

Identifying the direct molecular target: The precise molecular target of Kigamicin within the cell remains to be identified.

-

Optimizing therapeutic delivery: Further studies are needed to optimize the formulation and delivery of Kigamicins to enhance their bioavailability and tumor penetration.

-

Clinical translation: Given the promising preclinical data, efforts should be directed towards the necessary toxicology and pharmacology studies to enable the clinical evaluation of Kigamicin analogues in cancer patients.

By providing a detailed technical overview, this guide aims to facilitate further research and development in this exciting area of cancer therapy.

References

- 1. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal [jscimedcentral.com]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. elabscience.com [elabscience.com]

- 14. genome.ucsc.edu [genome.ucsc.edu]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. researchgate.net [researchgate.net]

- 17. Establishment of a pancreatic cancer animal model using the pancreas-targeted hydrodynamic gene delivery method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 21. LabXchange [labxchange.org]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. dovepress.com [dovepress.com]

- 27. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Establishment of a quantitative mouse dorsal air sac model and its application to evaluate a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]

- 30. researchgate.net [researchgate.net]

- 31. PI3K/AKT/mTOR pathway and its related molecules participate in PROK1 silence-induced anti-tumor effects on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Kigamicin A Against Gram-positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a family of novel antibiotics isolated from the culture broth of Amycolatopsis sp.[1][2]. This technical guide provides an in-depth overview of the currently available information on the biological activity of Kigamicin A and its analogs against Gram-positive bacteria. While research has confirmed the antibacterial potential of this compound class, specific data for this compound remains limited. This document summarizes the existing findings, outlines standard experimental protocols for antibacterial susceptibility testing, and presents potential mechanisms of action for further investigation.

Quantitative Data on Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive bacteria are not available in the reviewed literature, data for the related compound, Kigamicin C, provides valuable insight into the potential potency of this antibiotic family.

Table 1: Minimum Inhibitory Concentration (MIC) of Kigamicin C against Gram-positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.05 - 0.2 |

| Micrococcus luteus | 0.05 - 0.2 |

| Bacillus subtilis | 0.05 - 0.2 |

Data sourced from a study on Kigamicin C, an analog of this compound.[3] Specific MIC values for this compound have not been reported in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of a novel antibacterial agent like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

- Isolate a single colony of the test bacterium from an agar plate.

- Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

- Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the log phase of growth, typically confirmed by turbidity equivalent to a 0.5 McFarland standard.

- Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent.

- Perform serial twofold dilutions of the this compound stock solution in the broth medium within a 96-well microtiter plate.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

- Include a positive control well (broth and inoculum without this compound) and a negative control well (broth only).

- Incubate the plate at the optimal growth temperature for the test bacterium for 18-24 hours.

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Diagram 1: Experimental Workflow for MIC Determination A visual representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination using broth microdilution.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound against Gram-positive bacteria has not been elucidated in the available literature. However, based on the common targets of other antibiotics, several potential signaling pathways and cellular processes could be affected. Further research is required to determine the specific target of this compound.

Hypothetical Signaling Pathway: Inhibition of Cell Wall Synthesis

One of the most common mechanisms of antibacterial action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Diagram 2: Hypothetical Inhibition of Peptidoglycan Synthesis A diagram illustrating the potential disruption of the bacterial cell wall synthesis pathway by this compound.

Caption: Potential inhibition of cell wall synthesis by this compound.

Conclusion and Future Directions

The Kigamicin family of compounds, including this compound, demonstrates promising antibacterial activity against Gram-positive bacteria. However, a significant knowledge gap exists regarding the specific quantitative efficacy and the mechanism of action of this compound. The data available for Kigamicin C suggests potent activity, highlighting the need for further investigation into this compound. Future research should focus on determining the MIC values of this compound against a broad panel of Gram-positive pathogens and elucidating its precise molecular target and impact on bacterial signaling pathways. Such studies will be crucial for the potential development of this compound as a therapeutic agent.

References

Unraveling the Intricate Architecture of Kigamicin A: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Kigamicin A, a novel antitumor antibiotic. The determination of its complex, polycyclic structure was a multi-faceted process, relying on a combination of advanced spectroscopic techniques, chemical degradation studies, and X-ray crystallography. This document aims to serve as a detailed resource, presenting the key experimental data in a structured format and outlining the protocols that led to the definitive structural assignment of this promising molecule.

Spectroscopic Analysis: The Foundation of the Planar Structure

The initial determination of the planar structure of this compound was primarily achieved through a suite of spectroscopic analyses. High-resolution mass spectrometry provided the molecular formula, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments were pivotal in assembling the intricate carbon framework and identifying the constituent sugar moieties.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were instrumental in piecing together its complex aglycone and identifying the attached deoxysugars. The complete assignments, though not fully available in publicly accessible literature, were established through a combination of COSY, HSQC, and HMBC experiments. These analyses revealed a unique fused octacyclic ring system in the aglycone.[1]

Table 1: Key ¹H NMR Spectroscopic Data for this compound (Partial)

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Data unavailable in publicly accessible format. |

Table 2: Key ¹³C NMR Spectroscopic Data for this compound (Partial)

| Carbon | Chemical Shift (ppm) |

| Data unavailable in publicly accessible format. |

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) was crucial in determining the molecular weight of this compound and providing its molecular formula through high-resolution measurements. Tandem MS (MS/MS) experiments would have been employed to fragment the molecule, yielding valuable information about the connectivity of the aglycone and the sequence of the sugar chain.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | Data unavailable in publicly accessible format. |

| Fragment Ions | Data unavailable in publicly accessible format. |

Determination of Absolute Stereochemistry

While spectroscopic methods defined the planar structure, the three-dimensional arrangement of atoms, or stereochemistry, required further investigation. This was accomplished through a combination of X-ray crystallography and chemical degradation studies, which ultimately established the absolute configuration of this compound.[2]

X-ray Crystallography

Single-crystal X-ray diffraction analysis of a suitable derivative of this compound provided unambiguous proof of its relative and absolute stereochemistry.[2] This powerful technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space.

Table 4: Crystallographic Data for this compound Derivative

| Parameter | Value |

| Crystal system | Data unavailable in publicly accessible format. |

| Space group | Data unavailable in publicly accessible format. |

| a, b, c (Å) | Data unavailable in publicly accessible format. |

| α, β, γ (°) | Data unavailable in publicly accessible format. |

| Volume (ų) | Data unavailable in publicly accessible format. |

| Z | Data unavailable in publicly accessible format. |

Chemical Degradation and Sugar Analysis

To confirm the identity and stereochemistry of the sugar components, this compound was subjected to chemical degradation. Acid hydrolysis was employed to cleave the glycosidic bonds, liberating the individual monosaccharides. These were then derivatized and compared to authentic standards using chromatographic and spectroscopic methods, confirming their identities as amicetose and oleandrose.[1]

Experimental Protocols

The successful elucidation of this compound's structure relied on the meticulous application of various experimental techniques. The following sections provide an overview of the methodologies likely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were likely recorded on a high-field spectrometer (e.g., 500 MHz or higher). Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Standard pulse sequences were used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. The data were processed using specialized software to assign the intricate network of proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectra were likely acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer. The sample would be introduced via direct infusion or coupled to a liquid chromatography system. For fragmentation studies (MS/MS), collision-induced dissociation (CID) would be employed to break down the parent ion and analyze the resulting fragment ions.

X-ray Crystallography

A single crystal of a suitable this compound derivative was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was collected on a detector, and the resulting data were processed to solve and refine the crystal structure. The absolute configuration was likely determined using anomalous dispersion effects.

Acid Hydrolysis of this compound

A sample of this compound would be treated with an acidic solution (e.g., 2M HCl) and heated for several hours to ensure complete cleavage of the glycosidic linkages. The reaction mixture would then be neutralized, and the liberated sugars extracted and derivatized (e.g., as their alditol acetates or trimethylsilyl ethers) for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) in comparison with authentic standards.

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the logical workflow and key aspects of the structure elucidation process for this compound.

Workflow for the structure elucidation of this compound.

Chemical degradation pathway of this compound.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a synergistic approach, combining modern spectroscopic methods with classical chemical techniques. While the publicly available data is limited, the outlined methodologies provide a clear picture of the logical and rigorous process undertaken to reveal the complete chemical architecture of this complex and biologically significant natural product. This detailed understanding of its structure is the cornerstone for future research into its mechanism of action, synthesis of analogues, and potential development as a therapeutic agent.

References

understanding the biosynthesis pathway of Kigamicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicins are a family of polyketide antibiotics produced by the Gram-positive actinomycete, Amycolatopsis regifaucium.[1] These compounds, notably Kigamicin A, exhibit a unique polycyclic xanthone core glycosylated with deoxysugar moieties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the analysis of the putative biosynthetic gene cluster (BGC) from Amycolatopsis regifaucium DSM 45072T and comparative analysis with known polycyclic xanthone and deoxysugar biosynthetic pathways.[1] This document is intended to serve as a foundational resource for researchers engaged in the study of Kigamicin biosynthesis, natural product discovery, and the development of novel therapeutic agents.

Introduction

Kigamicins are a class of polyphenol antibiotics that have garnered interest due to their biological activities. The core chemical scaffold of these molecules is a highly decorated polycyclic xanthone, a structure known to be assembled by Type II polyketide synthases (PKSs).[1] Attached to this aglycone are one or more deoxysugar units, which are crucial for the biological activity of many natural products.[2] Understanding the intricate enzymatic steps involved in the biosynthesis of this compound is paramount for efforts in metabolic engineering to produce novel analogs with improved therapeutic properties.

The producing organism, Amycolatopsis regifaucium DSM 45072T, possesses a large genome that harbors a multitude of biosynthetic gene clusters, including a putative Type II PKS cluster predicted to be responsible for kigamicin production.[1] This guide will dissect the components of this putative gene cluster and propose a step-by-step enzymatic pathway for the assembly of the this compound molecule.

The Putative Kigamicin Biosynthetic Gene Cluster

The biosynthesis of polyketide natural products is orchestrated by a series of enzymes encoded by genes that are typically clustered together on the microbial chromosome. In the case of this compound, a putative Type II PKS gene cluster has been identified within the genome of Amycolatopsis regifaucium DSM 45072T.[1] While a detailed functional analysis of this specific cluster is yet to be published, we can infer the functions of the encoded enzymes based on homology to well-characterized biosynthetic pathways of other polycyclic xanthones.

Table 1: Proposed Genes and their Functions in the this compound Biosynthetic Gene Cluster

| Gene (Putative) | Proposed Function | Description |

| kgmPKS1 | Minimal Polyketide Synthase (KSα, KSβ) | Catalyzes the iterative condensation of malonyl-CoA extender units to form the poly-β-ketone backbone. |

| kgmPKS2 | Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain and shuttles it between the active sites of the PKS enzymes. |

| kgmCYC | Aromatase/Cyclase | Catalyzes the regiospecific cyclization and aromatization of the nascent polyketide chain to form the polycyclic core. |

| kgmKR | Ketoreductase | Reduces specific keto groups on the polyketide intermediate. |

| kgmOXY1 | Monooxygenase (e.g., Baeyer-Villiger Monooxygenase) | Catalyzes the key oxidative rearrangement of a cyclic ketone to form the characteristic xanthone lactone ring. |

| kgmOXY2-4 | Tailoring Oxygenases (e.g., P450 monooxygenases) | Catalyze further oxidative modifications of the polycyclic core, such as hydroxylations. |

| kgmMT | Methyltransferase | Transfers a methyl group to a specific position on the aglycone or sugar moiety. |

| kgmGT | Glycosyltransferase | Attaches the deoxysugar moieties to the aglycone core. |

| kgmS1-S5 | Deoxysugar Biosynthesis Enzymes | A sub-cluster of genes responsible for the synthesis of the activated deoxysugar nucleotide precursors (e.g., NDP-D-glucose synthase, dehydratase, ketoreductase, aminotransferase).[2][3] |

| kgmREG | Regulatory Protein | Controls the expression of the other genes within the biosynthetic cluster. |

| kgmTR | Transporter Protein | Exports the final this compound molecule out of the cell, potentially conferring self-resistance. |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: 1) formation of the polyketide aglycone, 2) biosynthesis of the deoxysugar moieties, and 3) glycosylation of the aglycone.

Assembly of the Polycyclic Xanthone Core

The formation of the characteristic xanthone core of this compound is initiated by the Type II PKS. This multi-enzyme complex iteratively condenses several molecules of malonyl-CoA to generate a linear poly-β-ketone chain tethered to an acyl carrier protein (ACP). This reactive intermediate is then subjected to a series of cyclization and aromatization reactions, catalyzed by specific cyclases and aromatases, to form a polycyclic aromatic intermediate. A key step in the formation of the xanthone ring is a Baeyer-Villiger oxidation, catalyzed by a monooxygenase, which inserts an oxygen atom into a cyclic ketone precursor to form the lactone characteristic of the xanthone scaffold. Subsequent tailoring enzymes, such as other oxygenases and methyltransferases, further modify the aglycone to its final form before glycosylation.

Figure 1: Proposed biosynthetic pathway for the this compound aglycone.

Biosynthesis of Deoxysugar Precursors

The deoxysugar moieties of this compound are synthesized from primary metabolism precursors, typically glucose-1-phosphate.[3] A dedicated set of enzymes, encoded by a sub-cluster within the main Kigamicin BGC, is responsible for this transformation. The process generally begins with the activation of glucose to a nucleotide-diphospho-sugar (NDP-glucose). This is followed by a series of enzymatic modifications including dehydration, ketoreduction, and potentially amination and methylation, to produce the final activated deoxysugar nucleotide.[2]

Figure 2: Generalized pathway for deoxysugar biosynthesis.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of the deoxysugar moieties to the polyketide aglycone. This reaction is catalyzed by one or more glycosyltransferases (GTs). These enzymes recognize the activated NDP-deoxysugar and the specific hydroxyl group on the aglycone, and catalyze the formation of a glycosidic bond. The number and order of glycosylation steps will depend on the specific structure of this compound.

Figure 3: Final glycosylation step in this compound biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic and biochemical experiments. Below are generalized protocols for key experimental approaches that can be adapted for the study of this pathway.

Heterologous Expression of the Kigamicin Biosynthetic Gene Cluster

Objective: To express the entire kigamicin BGC in a genetically tractable host to confirm its role in kigamicin production and to facilitate genetic manipulation.

Methodology:

-

Cloning of the BGC: The large size of actinomycete BGCs often necessitates the use of specialized cloning techniques such as Transformation-Associated Recombination (TAR) in yeast or long-range PCR followed by Gibson assembly.[4][5] The entire putative kigamicin BGC from A. regifaucium genomic DNA would be cloned into a suitable expression vector, such as an integrative plasmid or a bacterial artificial chromosome (BAC).

-

Host Strain Selection: A suitable heterologous host, typically a well-characterized Streptomyces species like S. coelicolor or S. albus, which has been engineered to have a low background of native secondary metabolites, would be chosen.[4]

-

Transformation: The expression construct containing the kigamicin BGC is introduced into the chosen host strain via protoplast transformation or intergeneric conjugation.

-

Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under various fermentation conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any related intermediates.

Figure 4: Workflow for heterologous expression of the kigamicin gene cluster.

In Vitro Characterization of Tailoring Enzymes

Objective: To determine the specific function of individual tailoring enzymes (e.g., oxygenases, glycosyltransferases) in the this compound biosynthetic pathway.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding the tailoring enzyme of interest is amplified from A. regifaucium genomic DNA and cloned into an E. coli expression vector (e.g., a pET vector with a His-tag). The recombinant protein is then overexpressed in an appropriate E. coli strain.

-

Protein Purification: The expressed protein is purified from the E. coli cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.

-

In Vitro Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) in a suitable buffer system. For example, a putative glycosyltransferase would be incubated with the Kigamicin aglycone and the appropriate NDP-deoxysugar.

-

Product Analysis: The reaction mixture is analyzed by HPLC and LC-MS to detect the formation of the expected product. The identity of the product can be confirmed by comparison with an authentic standard or by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

At present, there is a lack of publicly available quantitative data regarding the biosynthesis of this compound. Future research should focus on obtaining such data to enable a more complete understanding of the pathway and to inform metabolic engineering strategies.

Table 2: Key Quantitative Parameters to be Determined for this compound Biosynthesis

| Parameter | Description | Experimental Approach |

| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of individual biosynthetic enzymes. | In vitro enzyme assays with varying substrate concentrations. |

| Product Titer | Concentration of this compound produced in the native or a heterologous host. | HPLC analysis of fermentation extracts with a standard curve. |

| Precursor Incorporation Rates | Efficiency of incorporation of labeled precursors (e.g., ¹³C-labeled acetate or glucose) into the this compound molecule. | Isotope labeling experiments followed by mass spectrometry or NMR analysis. |

| Gene Expression Levels | Transcriptional activity of the kigamicin biosynthetic genes under different growth conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing. |

Conclusion

This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. The identification of the putative biosynthetic gene cluster in Amycolatopsis regifaucium DSM 45072T has laid the groundwork for a detailed molecular and biochemical investigation of this intriguing natural product.[1] The proposed pathway and the outlined experimental protocols offer a roadmap for researchers to functionally characterize the enzymes involved, elucidate the precise sequence of biosynthetic steps, and ultimately harness this knowledge for the production of novel Kigamicin analogs with potentially enhanced therapeutic value. The generation of quantitative data will be a critical next step in advancing our understanding and manipulation of this important biosynthetic pathway.

References

- 1. Identification of NRPS and type II PKS biosynthetic gene cluster (s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Kigamicin A: A Technical Guide

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Kigamicin A, a novel anti-tumor antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the initial evaluation of this compound's anti-cancer potential. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and signaling pathways.

Introduction to this compound

Kigamicins are a family of novel antibiotics (A, B, C, D, and E) isolated from the culture broth of Amycolatopsis sp.[1][2] These compounds have demonstrated selective and potent cytotoxic activity against cancer cells, particularly under conditions of nutrient deprivation, suggesting a unique mechanism of action targeting the metabolic vulnerabilities of tumors.[1][2][3][4] Among them, this compound has been identified as a promising candidate for further investigation. This guide focuses on the initial assessment of its cytotoxic properties.

Quantitative Cytotoxicity Data

The publicly available quantitative cytotoxicity data for this compound is currently limited but indicates significant potency. The primary findings are summarized in the table below. It is important to note that much of the early research on the Kigamicin family has focused on Kigamicin D, which has shown an IC50 of approximately 1 µg/mL against various mouse tumor cell lines.[1][2]

| Cell Line | Assay Type | Metric | Value | Culture Conditions | Reference |

| Human Myeloma Cells | WST-8 Assay | CC50 | ~100 nM | Nutrient-Rich | [5] |

| PANC-1 (Pancreatic) | Cell Survival | - | 100x more potent | Nutrient-Starved | [1][2] |

Note: The selective potency of Kigamicins A, B, C, and D in nutrient-starved PANC-1 cells is a significant finding, though specific IC50 values for this compound under these conditions are not detailed in the initial reports.[1][2]

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the assessment of this compound's cytotoxicity and mechanism of cell death.[5]

Cytotoxicity Screening using WST-8 Assay

The WST-8 assay is a colorimetric assay for the quantification of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a yellow-colored formazan dye, the amount of which is directly proportional to the number of living cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest (e.g., human myeloma cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

WST-8 assay reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

WST-8 Reagent Addition: Add 10 µL of the WST-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50/IC50 value.

Determination of Cell Death Mechanism by Annexin V/PI Staining

To distinguish between apoptosis and necrosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC/PI staining kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

Caption: Experimental workflow for cytotoxicity and mechanism of action studies of this compound.

Caption: Proposed mechanism of this compound-induced necrosis via inhibition of the PI3K/Akt pathway.

Discussion and Future Directions

The preliminary data on this compound suggests that it is a highly potent cytotoxic agent, particularly in the context of nutrient-deprived cancer cells. The induction of necrosis in myeloma cells at nanomolar concentrations in nutrient-rich conditions highlights its potential as a therapeutic agent.[5] The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and metabolism in cancer.[6] However, it is noteworthy that in one study with myeloma cells, a PI3-kinase inhibitor did not prevent Kigamicin-induced cell death, suggesting that the mechanism may be more complex or cell-type specific.[5]

Future research should focus on:

-

Broad-spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a larger panel of cancer cell lines from different tissues of origin.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets of this compound and confirming its effect on the PI3K/Akt pathway in different cellular contexts.

-

In Vivo Efficacy: Assessing the anti-tumor activity and toxicity of this compound in preclinical animal models.

-

Comparative Studies: Directly comparing the cytotoxic profiles of this compound with other members of the kigamicin family to identify the most promising therapeutic candidate.

This technical guide provides a foundational understanding of the initial cytotoxic evaluation of this compound. The promising preliminary results warrant a more comprehensive investigation to fully understand its therapeutic potential.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of necrosis in human myeloma cells by kigamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Kigamicin A on Pancreatic Cancer: A Technical Guide

A Note on Data Availability: Publicly available research on the specific in vitro effects of Kigamicin A on pancreatic cancer is limited. The majority of detailed studies have focused on a related compound, Kigamicin D. This guide synthesizes the available information on the Kigamicin family, with a focus on Kigamicin D as a representative member, to provide insights into the potential anti-cancer properties of this compound against pancreatic cancer.

Introduction to Kigamicins and their Anti-Cancer Potential

Kigamicins are a family of novel antibiotics, including Kigamicins A, B, C, D, and E, discovered from the culture broth of Amycolatopsis sp.[1][2]. Initial screenings revealed that these compounds exhibit selective cytotoxicity against the human pancreatic cancer cell line PANC-1, particularly under nutrient-starved conditions[1][2]. This unique characteristic suggests a therapeutic strategy targeting the ability of cancer cells to tolerate the nutrient-deprived microenvironment of a solid tumor.

Studies have shown that under nutrient starvation, Kigamicins A, B, C, and D inhibited the survival of PANC-1 cells at concentrations 100 times lower than those required in normal culture conditions[1][2]. This preferential cytotoxicity points to a mechanism of action that exploits the metabolic adaptations of cancer cells in the harsh tumor microenvironment.

Quantitative Data: Cytotoxicity of the Kigamicin Family

| Compound | Cell Line(s) | Condition | IC50 | Reference |

| Kigamicin D | Various mouse tumor cell lines | Not specified | ~1 µg/mL | [1][2] |

Experimental Protocols

Nutrient Starvation Cytotoxicity Assay (as inferred from Kigamicin D studies)

This protocol is based on the methodology used for screening and characterizing the preferential cytotoxicity of Kigamicins under nutrient-deprived conditions.

Objective: To assess the cytotoxic effects of this compound on pancreatic cancer cells under both nutrient-rich and nutrient-deprived conditions.

Materials:

-

Pancreatic cancer cell line (e.g., PANC-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Nutrient-deprived medium (e.g., glucose and serum-free DMEM)

-

This compound (various concentrations)

-

96-well plates

-

Cell viability reagent (e.g., MTT or PrestoBlue™)

-

Plate reader

Workflow Diagram:

Caption: Workflow for the Nutrient Starvation Cytotoxicity Assay.

Procedure:

-

Cell Seeding: Seed PANC-1 cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours in a complete growth medium.

-

Media Change: After 24 hours, wash the cells with phosphate-buffered saline (PBS).

-

Treatment: Replace the medium in half of the wells with a complete growth medium and in the other half with a nutrient-deprived medium. Add varying concentrations of this compound to both sets of wells. Include vehicle-only controls for both media conditions.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control for each condition.

Apoptosis Assay (General Protocol)

A standard method to determine if cell death is occurring via apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Objective: To quantify the induction of apoptosis in pancreatic cancer cells treated with this compound.

Materials:

-

Pancreatic cancer cell line (e.g., PANC-1)

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The cell population will be differentiated into four quadrants:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Signaling Pathways

The precise signaling pathways affected by this compound in pancreatic cancer have not been elucidated. However, studies on Kigamicin D have shown that it blocks the activation of Akt (also known as Protein Kinase B or PKB) that is induced by nutrient starvation[3][4]. Akt is a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism. The inhibition of Akt activation under nutrient stress would render cancer cells more susceptible to apoptosis.

Caption: Proposed Signaling Pathway of Kigamicin D in Pancreatic Cancer.

Conclusion and Future Directions

The initial in vitro findings for the Kigamicin family, particularly Kigamicin D, are promising for the development of new therapeutic strategies against pancreatic cancer. The selective cytotoxicity under nutrient-deprived conditions suggests a novel mechanism of action that targets the metabolic vulnerabilities of tumor cells. However, to fully understand the potential of this compound, further research is imperative. Future studies should focus on:

-

Determining the specific IC50 values of this compound against a panel of pancreatic cancer cell lines under both normal and nutrient-deprived conditions.

-

Conducting detailed apoptosis and cell cycle analysis to elucidate the mechanisms of this compound-induced cell death.

-

Investigating the specific molecular targets and signaling pathways modulated by this compound, including a comprehensive analysis of the PI3K/Akt/mTOR pathway.

Such studies will be crucial in validating this compound as a potential candidate for further preclinical and clinical development for the treatment of pancreatic cancer.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of Kigamicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a family of novel polycyclic aromatic natural products, first isolated from the actinomycete Amycolatopsis sp.[1]. While extensively studied for their potent antitumor activities, particularly their selective cytotoxicity against cancer cells under nutrient-deprived conditions, the antibacterial properties of the Kigamicin family present a compelling area for further investigation[1][2]. This technical guide provides an in-depth exploration of the currently understood antibacterial spectrum of Kigamicin A, leveraging available data for the closely related Kigamicin C as a primary reference. The document outlines the known antibacterial activity, presents detailed experimental methodologies for its assessment, and visualizes conceptual pathways related to its potential mechanism of action.

Antibacterial Spectrum of Kigamicins

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Kigamicin C

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Kigamicin C against various Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4][5]. It is important to note that while this data is for Kigamicin C, it is presented here as a representative measure of the antibacterial potential of the Kigamicin family, including this compound, due to their structural similarities[6].

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.05 - 0.2 |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.05 - 0.2 |

| Micrococcus luteus | Gram-positive | 0.05 - 0.2 |

| Bacillus subtilis | Gram-positive | 0.05 - 0.2 |

Note: The above data for Kigamicin C is sourced from commercially available information and the primary literature[1]. The specific experimental conditions for these determinations are not detailed in the available literature. The subsequent experimental protocol is a generalized representation of a standard method for determining MIC values.

Experimental Protocols

The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound such as this compound against bacterial strains, based on the widely accepted broth microdilution method[4][7].

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to ascertain the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

1. Preparation of Bacterial Inoculum:

-

Aseptically pick several well-isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

3. Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Kigamicin A Treatment of PANC-1 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of the human pancreatic adenocarcinoma cell line, PANC-1, with Kigamicin A. This document outlines the unique characteristics of this compound's activity, which is notably enhanced under nutrient-deprived conditions, and provides step-by-step experimental procedures for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Introduction

Kigamicins are a class of antibiotics that have demonstrated selective cytotoxic activity against pancreatic cancer cells, particularly under conditions of nutrient starvation.[1] While much of the published research has focused on Kigamicin D, which has been shown to inhibit the activation of Akt in nutrient-deprived PANC-1 cells, this protocol will focus on the application of this compound.[2][3] PANC-1 cells are known for their resilience and ability to tolerate nutrient-poor environments, a characteristic that mirrors the tumor microenvironment.[2][4] this compound's preferential cytotoxicity under these conditions suggests a promising therapeutic strategy against such hardy cancer cells.[1]

The proposed mechanism of action for Kigamicins involves the induction of necrosis, and in some contexts, the inhibition of the PI3-kinase/Akt signaling pathway. However, the precise signaling cascade leading to cell death in PANC-1 cells upon this compound treatment, especially under nutrient stress, warrants further investigation. This protocol provides the framework for such studies.

Key Experimental Protocols

PANC-1 Cell Culture and Maintenance

A foundational aspect of reliable experimental outcomes is the consistent and proper maintenance of the PANC-1 cell line.

Materials:

-

PANC-1 cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

Wash the cell monolayer with PBS.

-

Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new flasks or plates at the desired density.

-

Nutrient Starvation Protocol

Inducing a nutrient-deprived state is crucial for observing the enhanced cytotoxic effects of this compound on PANC-1 cells.

Materials:

-

PANC-1 cells

-

Nutrient-Deprived Medium (NDM): DMEM base without glucose, amino acids, and serum. Alternatively, a basal medium containing only essential electrolytes and vitamins can be used.[2]

-

Complete growth medium

Protocol:

-

Seed PANC-1 cells in the desired culture plates with complete growth medium and allow them to adhere overnight.

-

The following day, wash the cells twice with sterile PBS to remove any residual serum and nutrients.

-

Replace the complete medium with the prepared Nutrient-Deprived Medium (NDM).

-

Incubate the cells under these starvation conditions for a predetermined period (e.g., 24 hours) before and during this compound treatment.

This compound Treatment

The following is a general guideline for treating PANC-1 cells with this compound. Optimal concentrations and incubation times should be determined empirically.

Materials:

-

This compound (dissolved in a suitable solvent like DMSO)

-

PANC-1 cells cultured in complete or nutrient-deprived medium

Protocol:

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the respective culture medium (complete or NDM) to the desired final concentrations.

-

Add the this compound dilutions to the cell culture wells. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

PANC-1 cells treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Protocol:

-

Following this compound treatment, add 20 µL of MTT solution to each well of the 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

PANC-1 cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Akt Signaling

Western blotting can be used to detect changes in the phosphorylation status of Akt, a key protein in the PI3K/Akt survival pathway.

Materials:

-

PANC-1 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-